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In the landscape of high-frequency electronics, Silicon-Germanium (SiGe) and Gallium
Arsenide (GaAs) Heterojunction Bipolar Transistors (HBTs) stand out as two leading
technologies. Both offer significant performance advantages over traditional silicon bipolar
junction transistors (BJTs), particularly for radio frequency (RF) and microwave applications.
This guide provides a detailed performance comparison of SiGe and GaAs HBTSs, supported by
experimental data and methodologies, to assist researchers, scientists, and professionals in
drug development in making informed technology decisions.

The fundamental difference between these two technologies lies in their material systems.
SiGe HBTSs leverage the mature and cost-effective silicon manufacturing platform, introducing
germanium into the base region to engineer the bandgap and enhance performance.[1][2] In
contrast, GaAs HBTs are based on 1lI-V compound semiconductors, which inherently possess
superior electron mobility and a semi-insulating substrate, offering distinct advantages in high-
frequency operation and isolation.[3][4]

Performance Comparison

The choice between SiGe and GaAs HBTs often involves trade-offs between performance,
integration capability, and cost. The following tables summarize the key performance
parameters for both technologies based on reported experimental data.
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Parameter

SiGe HBTs

GaAs HBTs

Key Considerations

Cutoff Frequency (fT)

> 500 GHz

> 400 GHz

SiGe HBTs have
demonstrated higher
peak fT values due to
aggressive vertical
scaling and advanced

strain engineering.

Maximum Oscillation

Frequency (fmax)

> 700 GHz

>1THz

GaAs HBTSs typically
exhibit higher fmax
due to their lower
base resistance and
the use of semi-
insulating substrates
which reduce parasitic

capacitances.

Minimum Noise Figure
(NF)

<0.5dB @ 10 GHz

~0.5-1dB @ 10 GHz

SiGe HBTs generally
offer lower noise
figures, particularly at
lower microwave
frequencies, making
them excellent for low-
noise amplifiers
(LNAs).[1][5]

Power-Added
Efficiency (PAE)

40-60%

60-75%

GaAs HBTSs often
achieve higher PAE,
especially at higher
frequencies, due to
their higher
breakdown voltages
and better thermal
conductivity in some

designs.

Linearity (OIP3)

Moderate to High

High

GaAs HBTSs typically
offer better linearity,

making them well-
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suited for demanding
power amplifier

applications.

GaAs HBTs generally
have significantly
Breakdown Voltage higher breakdown
15-5V 5-20V )
(BVceo) voltages, enabling
them to handle higher

power levels.[6]

SiGe technology's
compatibility with
standard silicon
Integration High (with CMOS) Moderate CMOS processes
allows for the creation
of highly integrated
"system-on-chip"
(SoC) solutions.[1]

The use of larger
silicon wafers and
mature fabrication
Cost Lower Higher processes makes
SiGe HBTs more cost-
effective for high-

volume production.[2]

Table 1: High-Level Performance Comparison of SiGe and GaAs HBTs.

The following table provides a more detailed look at some of the key quantitative performance
metrics reported in the literature.
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Performance Metric SiGe HBTs GaAs HBTs
Cutoff Frequency (fT)

- Peak Reported > 500 GHz ~450 GHz

- Typical Production 200 - 350 GHz 150 - 250 GHz
Maximum Oscillation

Frequency (fmax)

- Peak Reported > 720 GHZz[7] >1THz

- Typical Production 250 - 400 GHz 200 - 350 GHz
Minimum Noise Figure

(NFmin)

-@ 2 GHz < 0.7 dB[1] ~1dB

-@ 10 GHz ~0.5-1.0dB ~1.0-1.5dB
Power-Added Efficiency (PAE)

- L-band/S-band ~60% ~70%

- Ka-band ~40% ~50%

Output Third-Order Intercept
Point (OIP3)

- Typical

+20 to +30 dBm

+30 to +40 dBm

Collector-Emitter Breakdown
Voltage (BVceo0)

- Typical

15-35V

8-15V

Table 2: Quantitative Performance Data for SiGe and GaAs HBTSs.

Experimental Protocols

Accurate characterization of HBT performance is crucial for both device development and

circuit design. The following are detailed methodologies for measuring the key performance
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parameters discussed above.

Cutoff Frequency (fT) and Maximum Oscillation
Frequency (fmax) Measurement

These parameters are determined from small-signal S-parameter measurements using a
Vector Network Analyzer (VNA).

o Objective: To determine the frequencies at which the short-circuit current gain (|h21|) and the
unilateral power gain (U) extrapolate to unity (O dB).

e Equipment:

o Vector Network Analyzer (VNA) with a frequency range extending beyond the expected fT
and fmax of the device.

o On-wafer probe station with RF probes.
o DC power supplies for biasing the transistor.
o Calibration substrate (e.g., LRM or TRL).

» Procedure:

o Perform a full two-port calibration of the VNA at the probe tips using the appropriate
calibration standard to remove the effects of cables and probes.

o Place the device under test (DUT) on the probe station.

o Apply the desired DC bias (Vce and Ib or Vbe) to the HBT using the DC power supplies.
Ensure the device is in the active region of operation.

o Perform a swept-frequency S-parameter measurement over a broad frequency range
(e.g., 100 MHz to 110 GHz).

o Calculate the short-circuit current gain, |h21|, from the measured S-parameters.
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o Plot |h21| in dB versus frequency on a log scale. In the region where |h21]| rolls off at -20
dB/decade, extrapolate this slope to the 0 dB axis. The frequency at which it intersects is
the fT.[8]

o Calculate the unilateral power gain (U) from the measured S-parameters using the
formula: U = |(S21/S12) - 1|"2 / (2k|(S21/S12)| - 2*Re(S21/S12)) where K is the stability
factor.

o Plot U in dB versus frequency on a log scale. In the region where U rolls off at -20
dB/decade, extrapolate this slope to the 0 dB axis. The frequency at which it intersects is
the fmax.[8]

Noise Figure (NF) Measurement

The noise figure quantifies the amount of noise added by the transistor. The Y-factor method is
a common and accurate technique.

o Objective: To measure the degradation of the signal-to-noise ratio caused by the HBT.

e Equipment:

[¢]

Noise Figure Analyzer (NFA) or a spectrum analyzer with noise figure measurement
capabilities.

[¢]

Calibrated noise source (e.g., a solid-state noise diode).

[e]

Low-noise preamplifier (optional, to lower the measurement system's noise figure).

[e]

DC power supplies.
e Procedure:

o Calibrate the NFA with the noise source connected directly to the analyzer's input. This
measures the noise figure of the measurement system itself.

o Insert the HBT between the noise source and the NFA.

o Apply the desired DC bias to the HBT.
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o The noise source is switched between a "hot" state (on) and a "cold" state (off,
corresponding to the ambient temperature).

o The NFA measures the ratio of the noise power at the output of the HBT in the hot and
cold states. This is the Y-factor.

o The NFA then calculates the noise figure of the HBT, accounting for the noise contribution
of the measurement system.

Power-Added Efficiency (PAE) Measurement

PAE is a critical metric for power amplifiers, indicating how efficiently DC input power is
converted to RF output power.

o Objective: To determine the efficiency of the HBT in converting DC power to RF power at a
specific frequency and power level.

e Equipment:

o Vector Network Analyzer (VNA) with power sweep capability or a dedicated load-pull
system.

o RF signal generator.
o RF power meter.
o DC power supplies with current and voltage monitoring.
o Input and output tuners (for load-pull measurements).
e Procedure:

o Set up the measurement system, including calibration of the power sensors and network
analyzer.

o Apply the desired DC bias (Vce and quiescent collector current, Icq) to the HBT.

o Apply an RF input signal at the desired frequency.
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Sweep the input power from a low level to a level that drives the HBT into compression.

At each input power level, measure the input power (Pin), output power (Pout), and the
DC power consumed by the collector (Pdc = Vce * Ic).

Calculate the PAE using the formula: PAE = (Pout - Pin) / Pdc * 100%

For optimal performance, use a load-pull system to vary the output impedance presented
to the HBT and find the impedance that maximizes PAE.

Linearity (IP3) Measurement

The third-order intercept point (IP3) is a measure of the linearity of a device. A two-tone test is

the standard method for its determination.

o Objective: To characterize the third-order intermodulation distortion produced by the HBT.

e Equipment:

[¢]

[e]

o

[¢]

Two RF signal generators.

A power combiner.

A spectrum analyzer.

DC power supplies.

e Procedure:

Combine the outputs of the two signal generators, set to closely spaced frequencies (f1
and f2), using the power combiner.

Apply the combined two-tone signal to the input of the HBT.
Apply the desired DC bias to the HBT.

Observe the output spectrum on the spectrum analyzer. In addition to the amplified
fundamental tones at f1 and 2, you will see third-order intermodulation products at 2f1 - {2
and 22 - f1.
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o Measure the power of the fundamental tones and the third-order intermodulation products.

o Plot the output power of the fundamental and the third-order products (in dBm) as a
function of the input power (in dBm).

o The fundamental response will have a slope of 1, and the third-order response will have a
slope of 3.

o Extrapolate these two lines. The point where they intersect is the third-order intercept point
(IP3). This can be specified as either the input IP3 (IIP3) or the output IP3 (OIP3).

Breakdown Voltage (BVceo) Measurement

This measurement determines the maximum voltage that can be applied to the collector-emitter
junction before breakdown occurs.

o Objective: To measure the collector-emitter breakdown voltage with the base open-circuited.
e Equipment:

o A semiconductor parameter analyzer or a curve tracer.
e Procedure:

o Connect the collector and emitter terminals of the HBT to the parameter analyzer.

o Leave the base terminal open (unconnected).

o Apply a sweeping voltage to the collector-emitter junction (Vce) while monitoring the
collector current (Ic).

o Plot Ic versus Vce. The breakdown voltage (BVceo) is the Vce at which the collector
current starts to increase sharply.

Visualizations

The following diagrams illustrate the experimental workflow for HBT characterization and the
key performance trade-offs between SiGe and GaAs HBTs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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